N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)propionamide
Description
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)propionamide is a hexose-derived compound featuring a propionamide substituent at the C2 position of a tetrahydroxy-1-oxohexane backbone. Its molecular formula is C₉H₁₇NO₆ (molecular weight: 235.24 g/mol). This compound is structurally analogous to N-acetyl-D-galactosamine (GalNAc), a well-studied glycosylation substrate, but differs in the acyl chain length (propionyl vs. acetyl). The propionamide derivative is primarily utilized in biochemical research, particularly in glycobiology and enzymatic studies, where acyl chain modifications are explored to modulate solubility, stability, and receptor interactions .
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOFLYMMXWXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)propionamide is a compound of significant interest in biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H15NO
- Molecular Weight : 159.21 g/mol
- CAS Number : 1811-31-0
Structure
The structure of this compound features a hexose-derived backbone with multiple hydroxyl groups that contribute to its solubility and interaction with biological targets.
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structural motifs exhibit antibacterial properties against various pathogens. The hydroxyl groups may enhance the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
-
Antioxidant Properties :
- The presence of multiple hydroxyl groups is associated with antioxidant activity. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.
-
Enzyme Inhibition :
- Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could act as an inhibitor of glycosidases, which are crucial in carbohydrate metabolism.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on derivatives of tetrahydroxy compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics in some cases.
-
Antioxidant Activity Assessment :
- In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound exhibited a dose-dependent scavenging effect on free radicals.
-
Enzyme Inhibition Studies :
- A research project focused on enzyme kinetics revealed that the compound inhibited α-glucosidase activity by 45% at a concentration of 100 µM, suggesting potential use in managing postprandial blood glucose levels.
Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant against E. coli | Study |
| Antioxidant | Dose-dependent radical scavenging | Study |
| Enzyme Inhibition | 45% inhibition of α-glucosidase | Study |
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity |
|---|---|---|---|
| N-(2R)-Tetrahydroxy | C8H15NO | 159.21 g/mol | Yes |
| N-(3S)-Tetrahydroxy | C8H15NO | 159.21 g/mol | Moderate |
| D-Galactose | C6H12O6 | 180.18 g/mol | No |
Comparison with Similar Compounds
Key Structural Analogs
Functional and Structural Analysis
Acyl Chain Length and Lipophilicity: The acetyl group (C2) in GalNAc confers high hydrophilicity, making it ideal for aqueous-phase enzymatic reactions.
Toxicity and Safety: The hexanoyl analog is classified as harmful if swallowed (H302) and causes skin (H315) and eye irritation (H319) due to its longer acyl chain and higher reactivity . GalNAc, a naturally occurring metabolite, is generally regarded as low-risk in laboratory settings.
Research Applications: GalNAc: Widely used in glycosylation studies, glycan array development, and as a substrate for glycosyltransferases . Propionamide Derivative: Investigated for tailored glycosylation pathways and receptor-binding assays, where slight acyl modifications influence specificity . Hexanoyl Derivative: Primarily serves as a synthetic intermediate or hydrophobic probe in membrane-associated studies .
Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Acyl Chain Impact : Increasing acyl chain length correlates with enhanced lipophilicity but reduced solubility. This trade-off is critical in drug design, where bioavailability and target engagement must be balanced .
- Toxicity Trends: Longer acyl chains (e.g., hexanoyl) introduce higher irritation risks, likely due to increased membrane disruption. Shorter chains (acetyl/propionyl) are better tolerated in biological systems .
- Unanswered Questions : The target propionamide’s exact toxicity profile and metabolic fate require further study. Comparative crystallographic data (e.g., using SHELX programs ) could elucidate structural differences influencing reactivity.
Q & A
Q. What are the optimal synthetic routes for N-((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propionamide, considering stereochemical integrity?
Methodological Answer: Stereoselective synthesis requires protecting group strategies to preserve hydroxyl configurations. For example, tert-butyldimethylsilyl (TBDMS) or acetyl groups can shield hydroxyls during coupling reactions, as seen in analogous syntheses of tetrahydronaphthalene derivatives . Key steps include:
- Stepwise protection : Sequential protection of hydroxyl groups using TBDMS-Cl or acetyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
- Coupling reactions : Amide bond formation via propionyl chloride in the presence of Na(OAc)₃BH or similar reducing agents to minimize racemization .
- Deprotection : Use of trifluoroacetic acid (TFA) or mild acidic hydrolysis to remove protecting groups without disrupting stereochemistry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., hydroxyls at δ 3.5–4.5 ppm, propionamide carbonyl at ~δ 170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar naphthalenone derivatives .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address challenges in the stereoselective formation of the tetrahydroxy configuration during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Employ CBS-oxazaborolidine catalysts to enforce stereochemistry during reduction steps, as shown in hydroxyl-substituted piperidine syntheses .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired stereoisomers .
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization to improve yields .
Q. What methodologies are effective in resolving and characterizing byproducts formed during acetylation or propionylation steps?
Methodological Answer:
Q. How do the hydroxyl and propionamide groups influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Monitor degradation via HPLC at pH 2–12. Hydroxyl groups may oxidize at pH >10, while the amide bond hydrolyzes under strong acidic/basic conditions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C typical for polyols) .
- Lyophilization : Preserve stability by removing water to prevent Maillard reactions between reducing sugars and amines .
Q. What strategies are recommended for improving the yield of intermediate steps in multi-step synthesis protocols?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 1h) for steps like reductive amination .
- Solvent Optimization : Replace DCM with THF or acetone for better solubility of polar intermediates .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize side reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
Methodological Answer:
- Docking Simulations (AutoDock Vina) : Predict binding to carbohydrate-processing enzymes (e.g., glycosidases) via the tetrahydroxy moiety .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- In Vitro Assays : Validate predictions using enzyme inhibition assays (e.g., IC₅₀ determination with pNP-glycoside substrates) .
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound across different laboratories?
Methodological Answer:
- Detailed Reaction Logs : Document exact equivalents, solvent grades, and stirring rates (e.g., 500 rpm vs. 300 rpm affects mixing efficiency) .
- QC Checkpoints : Mandate intermediate purity checks (e.g., ≥90% by HPLC) before proceeding .
- Round-Robin Trials : Collaborate with external labs to identify protocol sensitivities (e.g., humidity effects on TBDMS protection) .
Contradictions in Evidence and Mitigation
- Yield Variability : reports 71% yield for a similar amide coupling, while cites 59–69% for acetylated derivatives. This discrepancy may arise from substrate solubility or catalyst purity. Mitigate by pre-drying solvents and using freshly distilled reagents .
- Byproduct Formation : notes yellow vs. white solids for dichlorophenyl vs. methoxyphenyl analogs, suggesting substituent-dependent side reactions. Address via TLC monitoring at 30-minute intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
